molecular formula C8H4BrClN2 B8180217 3-Bromo-7-chloro-1,6-naphthyridine

3-Bromo-7-chloro-1,6-naphthyridine

Cat. No. B8180217
M. Wt: 243.49 g/mol
InChI Key: OJDAOPCNPLUPJK-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-1,6-naphthyridine is a useful research compound. Its molecular formula is C8H4BrClN2 and its molecular weight is 243.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-7-chloro-1,6-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-7-chloro-1,6-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nucleophilic Substitution Reactions : The 6-position of certain 1,6-naphthyridine derivatives shows reactivity towards oxygen and nitrogen nucleophiles, indicating potential for creating various substituted products (Deady & Werden, 1986).

  • Amination Reactions : Amination of bromo-naphthyridines can yield various amines, demonstrating the compound's utility in synthesizing heterocyclic compounds, which are crucial in many pharmaceuticals (Haak & Plas, 2010); (Czuba, 2010).

  • Synthesis of Amino Compounds : It aids in the formation of 3-amino compounds, offering a route for the synthesis of various chemically significant structures (Plas, Woźniak, & Veldhuizen, 2010a); (Plas, Woźniak, & Veldhuizen, 2010b).

  • Functionalization of Derivatives : Studies show routes to functionalize naphthyridine derivatives, essential for creating pharmaceuticals and complex organic molecules (Ivanov et al., 2003).

  • Electronic Structure Analysis : The electronic structures of bromo derivatives are studied, indicating the compound's importance in understanding chemical properties and reactivity (Mianowska & Śliwa, 1990).

  • Phosphodiesterase III Inhibitors : Certain derivatives show significant inhibitory potency, indicating potential for therapeutic applications (Singh et al., 1995).

  • Antimalarial Activity : Some naphthyridine amine derivatives exhibit significant antimalarial activity, offering a basis for developing new antimalarial drugs (Barlin & Tan, 1985).

  • Synthetic Routes and Applications : Studies present novel synthetic routes for naphthyridine derivatives, underscoring their versatility and potential as building blocks in pharmaceutical chemistry (Montoir et al., 2014); (Piron et al., 2012).

  • Efflux Pump Inhibitors : Derivatives might inhibit efflux pumps in multiresistant Staphylococcus aureus strains, suggesting a role in combating antibiotic resistance (Oliveira-Tintino et al., 2020).

  • Antimicrobial Activity : New derivatives have been developed with promising antimicrobial activity, highlighting the compound's potential in creating new therapeutic agents (Watpade & Toche, 2017).

properties

IUPAC Name

3-bromo-7-chloro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-1-5-3-12-8(10)2-7(5)11-4-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDAOPCNPLUPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=CC2=NC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-chloro-1,6-naphthyridine

Synthesis routes and methods

Procedure details

Heat a mixture of 4-amino-6-chloronicotinaldehyde (2.00 g, 12.77 mmol), 2-bromo-1,1-dimethoxyethane (6.48 g, 38.3 mmol) and ytterbium(III) trifluoromethanesulfonate (1.981 g, 3.19 mmol) in MeCN (25 mL) at 80° C. overnight. Cool to RT, dilute with EtOAc, collect the solids via filtration, rinse with EtOAc and dry. Wash the filtrate with H2O, then brine, dry over Na2SO4, concentrate to dryness and purify via silica gel chromatography (EtOAc/Hex). Combine the two solids to afford the title compound (1.67 g, 53%) as an off-white solid. MS(ESI) m/z: 244.9 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
1.981 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3-Bromo-7-chloro-1,6-naphthyridine

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